molecular formula C20H20N4O4S B2585710 1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one CAS No. 897474-30-5

1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one

Cat. No.: B2585710
CAS No.: 897474-30-5
M. Wt: 412.46
InChI Key: RTMYNWVKWXDYFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one ( 897474-30-5) is a chemical compound offered for research and development purposes. It features a benzothiazole core linked to a phenoxypropanone group via a piperazine ring, a structural motif present in various pharmacologically active molecules . This product is supplied with a minimum purity of 90% and is available for purchase in quantities ranging from 1mg to 75mg . It is intended for use in scientific investigations only. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c25-19(8-13-28-16-4-2-1-3-5-16)22-9-11-23(12-10-22)20-21-17-7-6-15(24(26)27)14-18(17)29-20/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMYNWVKWXDYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a nitro-substituted aromatic aldehyde under acidic conditions.

    Piperazine Derivatization: The benzothiazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazinyl-benzothiazole intermediate.

    Phenoxypropanone Attachment: Finally, the intermediate is reacted with 3-phenoxypropan-1-one under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Breakdown into benzothiazole, piperazine, and phenoxypropanone derivatives.

Scientific Research Applications

1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Electron-withdrawing groups : The nitro group in the target compound may enhance binding to electron-deficient pockets in enzymes, similar to trifluoromethyl or chloro substituents in 11b and 11c () .
  • Phenoxy vs. urea linkers: Urea derivatives (e.g., 11a–11o) exhibit higher molecular weights (466–602 Da) and hydrogen-bonding capacity compared to the target compound’s phenoxy-propanone chain, which may reduce metabolic degradation but increase hydrophobicity .

Piperazine Modifications

Notes and Limitations

Biological data gaps : The evidence lacks direct activity data for the target compound. Comparisons are extrapolated from structural analogs.

Diversity of analogs : Compounds in –5 span urea, carbamoyl, and kinase inhibitor classes, highlighting the versatility of benzothiazole-piperazine scaffolds but complicating direct mechanistic comparisons.

Need for experimental validation : Further studies on solubility, binding assays, and pharmacokinetics are essential to validate hypotheses derived from structural analysis.

Biological Activity

1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structural features, including a nitro group and a piperazine ring, which contribute to its diverse biological activities. The compound's molecular formula is C13H14N4O3SC_{13}H_{14}N_{4}O_{3}S and its IUPAC name reflects its complex structure, which positions it as a candidate for various medicinal applications.

Antimicrobial Properties

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains. For instance, one study highlighted the effectiveness of related benzothiazole compounds against Staphylococcus aureus and Escherichia coli using disk diffusion methods .

Antitumor Activity

The compound has been investigated for its potential antitumor properties. A structure-activity relationship (SAR) analysis revealed that modifications in the molecular structure could enhance antitumor activity against multiple cancer cell lines. The presence of the piperazine and nitro groups appears to play a critical role in increasing cytotoxicity against human tumor cells .

The mechanism of action for this compound involves interactions with various biological targets. It is believed to act as an antagonist to dopamine and serotonin receptors, which are crucial in regulating mood and behavior. This suggests potential applications in treating psychiatric disorders .

Data Table: Biological Activities

Activity Target Organisms/Cells Methodology Findings
AntimicrobialStaphylococcus aureus, E. coliDisk diffusion methodSignificant inhibition observed
AntitumorMia PaCa-2, PANC-1, RKOCytotoxicity assaysEnhanced activity with structural modifications
Receptor InteractionDopamine and serotonin receptorsBinding affinity assaysAntagonistic effects noted

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of related benzothiazole derivatives, it was found that compounds like this compound exhibited broad-spectrum antibacterial activity at minimal inhibitory concentrations (MIC) as low as 15.62 µg/mL against certain strains .

Case Study 2: Antitumor Potential

A recent investigation into the antitumor potential of benzothiazole derivatives indicated that modifications to the piperazine ring significantly increased cytotoxicity in vitro against various cancer cell lines. The study employed SAR analysis to identify promising candidates for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.